Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate
Overview
Description
Mechanism of Action
Mode of Action
Carbamates, in general, are known to interact with their targets by forming a covalent bond, which can alter the target’s function. The nitrophenyl group in the compound could potentially undergo a reduction reaction in the body, leading to the formation of an aminophenyl group, which could further interact with biological targets .
Biochemical Pathways
For instance, some carbamates inhibit acetylcholinesterase, affecting neurotransmission .
Pharmacokinetics
Similar carbamate compounds are usually well absorbed in the body, distributed throughout the tissues, metabolized primarily in the liver, and excreted in urine .
Result of Action
It’s known that the compound can inhibit the process of blood vessel formation, which may be used to assist in cancer therapy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate . For instance, the compound should be stored away from fire sources, heat sources, and oxidizing agents to maintain its stability . Furthermore, the compound’s efficacy could potentially be influenced by the pH of the environment, the presence of other compounds, and the specific physiological conditions of the individual .
Biochemical Analysis
Biochemical Properties
It is known to play a role in biochemical reactions, particularly as an intermediate in the synthesis of certain compounds
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of tert-butyl N-methyl-N-(4-nitrophenyl)carbamate can be achieved through several routes. One common method involves the reaction of tert-butyl 4-nitrophenylcarbamate with iodomethane . The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like acetone or acetonitrile. The reaction conditions include stirring at room temperature for several hours to ensure complete conversion .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include substituted carbamates, amines, and nitro derivatives .
Scientific Research Applications
Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate has several scientific research applications:
Comparison with Similar Compounds
Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate can be compared with other similar compounds, such as:
Tert-butyl N-methylcarbamate: This compound lacks the nitro group and has different reactivity and applications.
Tert-butyl N-(4-nitrophenyl)carbamate: This compound lacks the methyl group on the nitrogen atom, which affects its chemical properties and uses.
N-tert-Butoxycarbonyl-4-iodoaniline: This compound has an iodine atom instead of a nitro group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and makes it suitable for specialized applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
tert-butyl N-methyl-N-(4-nitrophenyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(15)13(4)9-5-7-10(8-6-9)14(16)17/h5-8H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIOMBZTRAZEBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801212137 | |
Record name | 1,1-Dimethylethyl N-methyl-N-(4-nitrophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801212137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474020-88-7 | |
Record name | 1,1-Dimethylethyl N-methyl-N-(4-nitrophenyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=474020-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-methyl-N-(4-nitrophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801212137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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